molecular formula C23H23NO7S B448388 2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate

2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate

Cat. No.: B448388
M. Wt: 457.5g/mol
InChI Key: IPZZNYNMIPWCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the isochromene and amido groups. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(propan-2-yl) 3-methyl-5-(1-oxo-1H-isochromene-3-amido)thiophene-2,4-dicarboxylate: shares similarities with other thiophene derivatives and isochromene-containing compounds.

    Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science and organic electronics.

    Isochromene-containing compounds: These compounds have various biological activities and are studied for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer specific properties and activities that are not observed in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5g/mol

IUPAC Name

dipropan-2-yl 3-methyl-5-[(1-oxoisochromene-3-carbonyl)amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H23NO7S/c1-11(2)29-22(27)17-13(5)18(23(28)30-12(3)4)32-20(17)24-19(25)16-10-14-8-6-7-9-15(14)21(26)31-16/h6-12H,1-5H3,(H,24,25)

InChI Key

IPZZNYNMIPWCLJ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC(C)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC3=CC=CC=C3C(=O)O2)C(=O)OC(C)C

Origin of Product

United States

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